Cas no 14282-59-8 (Thiophene-3,4-diol)

チオフェン-3,4-ジオールは、チオフェン骨格に2つのヒドロキシル基が3位と4位に結合した複素環式化合物です。この化合物は高い反応性を示し、有機合成化学において重要な中間体として利用されます。特に、金属錯体の配位子や機能性材料の前駆体としての応用が注目されています。チオフェン-3,4-ジオールの特徴は、その分子内に存在する硫黄原子とヒドロキシル基の組み合わせにより、特異的な電子供与性と配位能力を発揮することです。また、この化合物は医薬品や有機電子材料の開発において有用な構造単位を提供します。

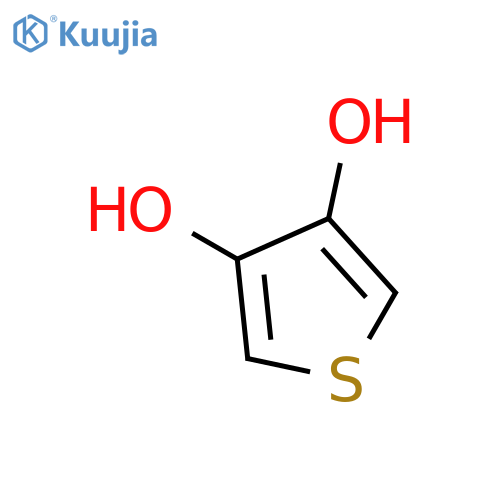

Thiophene-3,4-diol structure

商品名:Thiophene-3,4-diol

Thiophene-3,4-diol 化学的及び物理的性質

名前と識別子

-

- Thiophene-3,4-diol

- 3,4-Thiophenediol

- 3,4-dihydroxythiophene

- Thiophen-3,4-diol

- DTXSID70433068

- AKOS006313358

- FT-0691993

- SCHEMBL446609

- MPKQTNAUFAZSIJ-UHFFFAOYSA-N

- 14282-59-8

-

- MDL: MFCD09908190

- インチ: InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H

- InChIKey: MPKQTNAUFAZSIJ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CS1)O)O

計算された属性

- せいみつぶんしりょう: 115.99300

- どういたいしつりょう: 115.99320054g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 58.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 68.7Ų

じっけんとくせい

- PSA: 68.70000

- LogP: 1.15930

Thiophene-3,4-diol セキュリティ情報

Thiophene-3,4-diol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thiophene-3,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T075595-50mg |

Thiophene-3,4-diol |

14282-59-8 | 50mg |

$ 205.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y0994638-10g |

Thiophene-3,4-diol |

14282-59-8 | 95% | 10g |

$1600 | 2024-08-02 | |

| TRC | T075595-100mg |

Thiophene-3,4-diol |

14282-59-8 | 100mg |

$ 330.00 | 2022-06-03 |

Thiophene-3,4-diol 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

14282-59-8 (Thiophene-3,4-diol) 関連製品

- 17236-59-8(Thiophen-3-ol)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量